

In-Depth Technical Guide: Solubility of Manganese (II) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manganese (II) chloride**

Cat. No.: **B076307**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Manganese (II) chloride** ($MnCl_2$) in various organic solvents. Understanding the solubility of this inorganic salt is critical for its application in diverse fields, including catalysis, synthesis of organometallic compounds, and as a precursor in the development of pharmaceutical agents. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of Manganese (II) Chloride

The solubility of **Manganese (II) chloride** is significantly influenced by the nature of the organic solvent, particularly its polarity and ability to solvate the manganese and chloride ions. The following table summarizes the available quantitative and qualitative solubility data for anhydrous **Manganese (II) chloride** in a range of common organic solvents. It is important to note that solubility can be affected by the hydration state of the salt; the data presented here pertains to the anhydrous form unless otherwise specified.

Solvent	Chemical Formula	Type	Solubility (g/100 g of solvent)	Temperature (°C)	Observations
Alcohols					
Methanol	CH ₃ OH	Protic	Soluble[1]	Not Specified	Further quantitative data is needed.
Ethanol (absolute)	C ₂ H ₅ OH	Protic	49.9[2]	11.25	
49.9[2]	37.5				
56.7[2]	76.25				
Ethanol (75%)	C ₂ H ₅ OH / H ₂ O	Protic	30[2]	10	
56.5[2]	25				
60[2]	43.75				
47.5[2]	87.5				
Aprotic Solvents					
Acetone	C ₃ H ₆ O	Polar Aprotic	Insoluble	Not Specified	
Acetonitrile	C ₂ H ₃ N	Polar Aprotic	Sparingly Soluble	Not Specified	Quantitative data is limited.
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	Soluble	Not Specified	Quantitative data is limited.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ SO	Polar Aprotic	Insoluble[3] / Soluble up to 20g/100mL[4]	Not Specified	Conflicting data exists.[3] [4]

Propylene Carbonate	C ₄ H ₆ O ₃	Polar Aprotic	0.03[2]	25	
<hr/>					
Ethers					
Diethyl Ether	(C ₂ H ₅) ₂ O	Nonpolar	Insoluble[3] [5]	Not Specified	
<hr/>					
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Used as a solvent for reactions involving MnCl ₂	Not Specified	Indicates some degree of solubility. [5]
<hr/>					
Other Solvents					
Pyridine	C ₅ H ₅ N	Polar Aprotic	1.28[2]	0	
1.06[2]	25				
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Insoluble[2]	Not Specified	
Benzonitrile	C ₇ H ₅ N	Polar Aprotic	Sparingly Soluble[2]	Not Specified	
<hr/>					

Experimental Protocols: Determining Solubility

Accurate determination of solubility is paramount for the successful design of chemical processes. The gravimetric method is a fundamental and reliable technique for quantifying the solubility of a solid in a liquid.

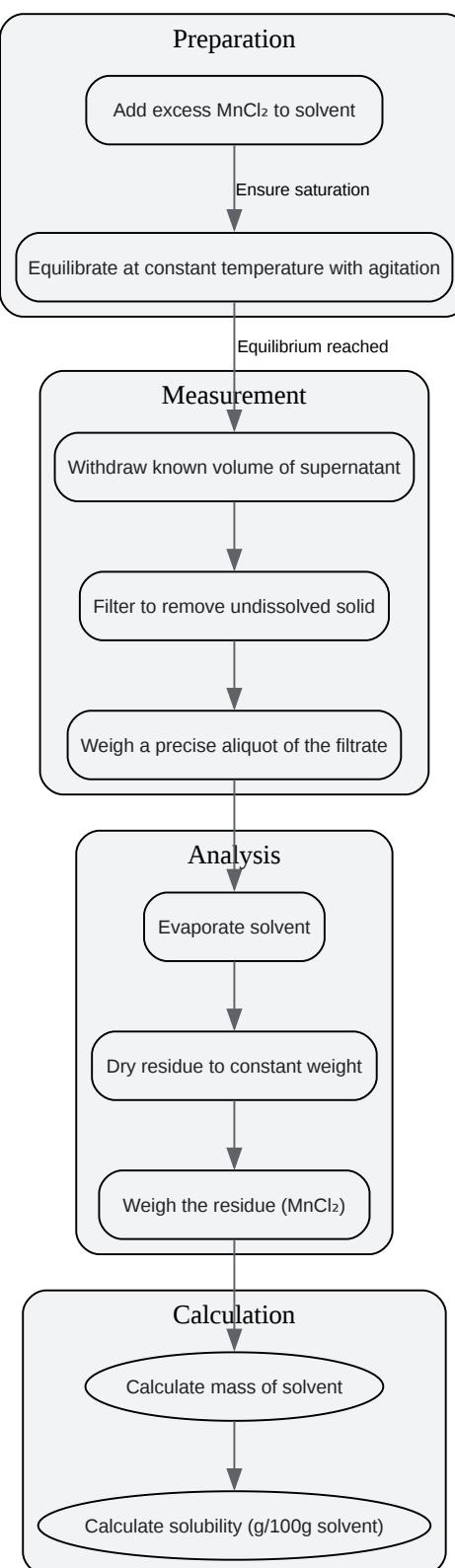
Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of anhydrous **Manganese (II) chloride** in an organic solvent.

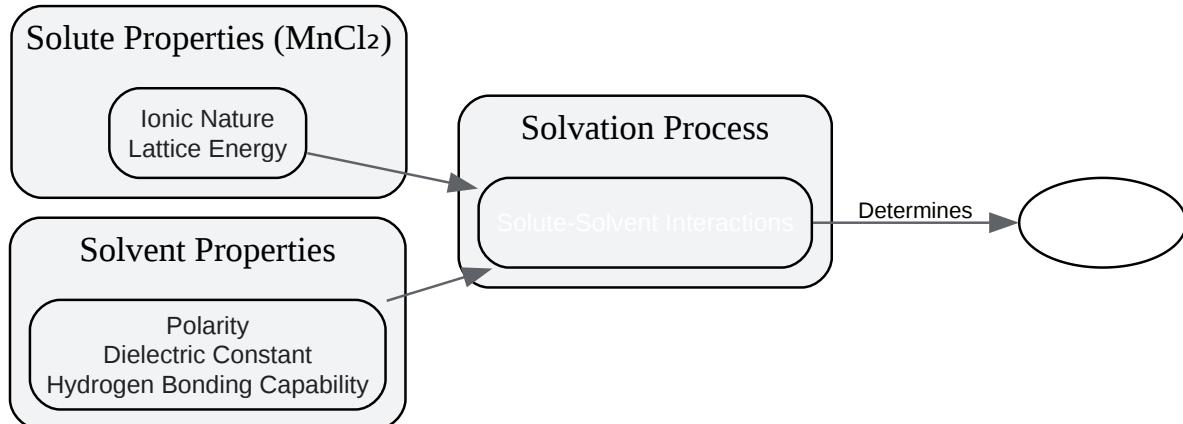
Materials and Apparatus:

- Anhydrous **Manganese (II) chloride** (powdered)

- Selected organic solvent (high purity)
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Analytical balance (accurate to ± 0.0001 g)
- Sintered glass filter funnel or syringe filter with a membrane compatible with the solvent
- Drying oven
- Desiccator
- Volumetric flasks, pipettes, and beakers
- Thermometer


Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of anhydrous $MnCl_2$ to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours. It is advisable to periodically analyze samples until the concentration of the dissolved salt remains constant.[\[6\]](#)
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.


- Immediately filter the solution using a sintered glass filter or a syringe filter to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.
- Solvent Evaporation:
 - Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.
 - Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be necessary. Avoid excessively high temperatures that could cause decomposition of the salt.
- Drying and Weighing:
 - Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the MnCl₂ (e.g., 110-120 °C).
 - Cool the evaporating dish in a desiccator to room temperature to prevent the absorption of atmospheric moisture.
 - Weigh the evaporating dish with the dry MnCl₂ residue on an analytical balance.[\[7\]](#)
 - Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved MnCl₂ by subtracting the mass of the empty evaporating dish from the final constant mass.
 - Determine the mass of the solvent in the aliquot by subtracting the mass of the dissolved MnCl₂ from the mass of the aliquot of the saturated solution.
 - Express the solubility in grams of MnCl₂ per 100 grams of the organic solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general relationship between solvent properties and the solubility of an inorganic salt like **Manganese (II) chloride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gravimetric solubility determination.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of MnCl_2 in organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese(II) chloride - Sciencemadness Wiki [sciemadness.org]
- 2. manganese(II) chloride [chemister.ru]
- 3. Manganese chloride | 7773-01-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of Manganese (II) Chloride in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076307#solubility-of-manganese-ii-chloride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com